molecular formula C10H13BrN2O B8172171 3-Bromo-N,N-diethylpicolinamide

3-Bromo-N,N-diethylpicolinamide

Cat. No.: B8172171
M. Wt: 257.13 g/mol
InChI Key: KMHMMWVSZSTCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N,N-diethylpicolinamide is an organic compound with the molecular formula C₁₀H₁₃BrN₂O It is a derivative of picolinamide, where the bromine atom is substituted at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N,N-diethylpicolinamide typically involves the bromination of N,N-diethylpicolinamide. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is carried out in an organic solvent such as chloroform or carbon tetrachloride, under reflux conditions. The reaction proceeds as follows:

  • Dissolve N,N-diethylpicolinamide in chloroform.
  • Add N-bromosuccinimide to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter off the precipitated succinimide.
  • Purify the product by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N,N-diethylpicolinamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as azido, thiocyano, or amino derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction typically yields amine derivatives.

Scientific Research Applications

3-Bromo-N,N-diethylpicolinamide has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-N,N-diethylpicolinamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can play a crucial role in binding interactions, enhancing the compound’s affinity for its target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N,N-diethylpicolinamide: Similar structure but with the bromine atom at the fifth position.

    3-Chloro-N,N-diethylpicolinamide: Chlorine atom instead of bromine at the third position.

    3-Bromo-N,N-dimethylpicolinamide: Methyl groups instead of ethyl groups on the nitrogen atoms.

Uniqueness

3-Bromo-N,N-diethylpicolinamide is unique due to the specific positioning of the bromine atom and the diethyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthetic and medicinal applications.

Properties

IUPAC Name

3-bromo-N,N-diethylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-3-13(4-2)10(14)9-8(11)6-5-7-12-9/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHMMWVSZSTCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-N,N-diethylpicolinamide
Reactant of Route 2
Reactant of Route 2
3-Bromo-N,N-diethylpicolinamide
Reactant of Route 3
Reactant of Route 3
3-Bromo-N,N-diethylpicolinamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-Bromo-N,N-diethylpicolinamide
Reactant of Route 5
Reactant of Route 5
3-Bromo-N,N-diethylpicolinamide
Reactant of Route 6
Reactant of Route 6
3-Bromo-N,N-diethylpicolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.